1-Propylpyrrolidine-2,4-dione
CAS No.: 89159-03-5
Cat. No.: VC14365206
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89159-03-5 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 1-propylpyrrolidine-2,4-dione |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-3-8-5-6(9)4-7(8)10/h2-5H2,1H3 |
| Standard InChI Key | FOSJOOJRBLPLLS-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CC(=O)CC1=O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-Propylpyrrolidine-2,4-dione consists of a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 4, and a propyl (-CHCHCH) substituent attached to the nitrogen atom. The planar arrangement of the carbonyl groups confers electrophilic character to the molecule, making it reactive toward nucleophilic agents . The propyl chain enhances lipophilicity, as evidenced by its calculated LogP value of 0.1357, which influences its pharmacokinetic behavior .
Table 1: Key Molecular Descriptors of 1-Propylpyrrolidine-2,4-dione
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.168 g/mol |
| Exact Mass | 141.07900 |
| Polar Surface Area | 37.380 Ų |
| LogP | 0.1357 |
Data derived from Chemsrc and PubChem .
Synthesis and Derivative Formation
Direct Synthesis Routes
The synthesis of 1-propylpyrrolidine-2,4-dione can be inferred from methods used for related pyrrolidine-diones. A plausible route involves the cyclization of N-propylsuccinamic acid derivatives under dehydrating conditions. For instance, heating N-propylsuccinamic acid with acetic anhydride may facilitate intramolecular cyclization to form the 2,4-dione structure . Alternative approaches include the alkylation of pyrrolidine-2,4-dione with propyl halides in the presence of a base, though this method risks over-alkylation at multiple sites .
Functionalization Strategies
1-Propylpyrrolidine-2,4-dione serves as a precursor for hybrid molecules with enhanced bioactivity. Recent work by Kumar et al. (2020) demonstrated that pyrrolidine-dione derivatives can be tethered to pyrazoline moieties via nucleophilic substitution reactions, yielding compounds with sub-micromolar cytotoxicity against cancer cell lines . Similarly, the propyl group in 1-propylpyrrolidine-2,4-dione could be modified to introduce triazole or imidazole rings, as seen in PubChem entries for related compounds .
Scheme 1: Hypothetical Derivatization Pathway
-
Alkylation: React 1-propylpyrrolidine-2,4-dione with propargyl bromide to introduce an alkyne handle.
-
Click Chemistry: Perform copper-catalyzed azide-alkyne cycloaddition with azide-functionalized sugars or heterocycles.
-
Biological Evaluation: Test hybrid molecules for enzyme inhibition or cytotoxic activity .
Physicochemical and Pharmacokinetic Profile
Stability Considerations
Pyrrolidine-diones are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments. The electron-withdrawing effect of the carbonyl groups destabilizes the ring, potentially leading to ring-opening reactions in the presence of nucleophiles like amines or thiols.
Biological Activities and Mechanisms
Antimicrobial Applications
Pyrrolidine-dione derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes. In a 2020 study, semicarbazide analogs derived from pyrrolidine-diones inhibited Mycobacterium tuberculosis PtpB with minimal cytotoxicity toward mammalian cells . The propyl substituent in 1-propylpyrrolidine-2,4-dione may enhance selectivity by fitting into hydrophobic enzyme pockets.
Applications in Medicinal Chemistry
Antitumor Agent Development
The hybridization of pyrrolidine-diones with other pharmacophores has emerged as a strategy to combat multidrug-resistant cancers. For instance, compound S2 (a pyrazoline-pyrrolidine-dione hybrid) achieved 66% tumor growth inhibition in HT29 xenograft models via oral administration, underscoring the potential of 1-propylpyrrolidine-2,4-dione as a scaffold for bioavailable antitumor drugs .
Central Nervous System (CNS) Targeting
The moderate LogP and polar surface area of 1-propylpyrrolidine-2,4-dione suggest possible blood-brain barrier penetration, making it a candidate for CNS drug development. Structural analogs with imidazole substituents, such as PubChem CID 2918378, have been explored for neuropharmacological applications .
Future Directions and Challenges
Synthetic Methodology Optimization
Current synthesis routes for pyrrolidine-diones suffer from low yields and cumbersome purification steps. Advances in flow chemistry or enzymatic catalysis could streamline the production of 1-propylpyrrolidine-2,4-dione and its derivatives .
Target Identification and Validation
Future studies should employ proteomics and molecular docking to identify protein targets of 1-propylpyrrolidine-2,4-dione. Comparative analyses with succinate dehydrogenase inhibitors or Bcl-2 antagonists may reveal novel mechanisms of action .
Toxicity and Pharmacokinetic Studies
Comprehensive in vivo toxicity profiles and ADME (absorption, distribution, metabolism, excretion) studies are needed to evaluate the clinical potential of this compound. Rodent models could assess acute toxicity, while in vitro assays using hepatocytes and microsomes would predict metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume